Riluzole-13C,15N2

説明

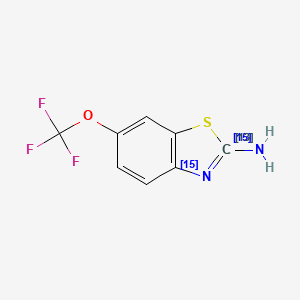

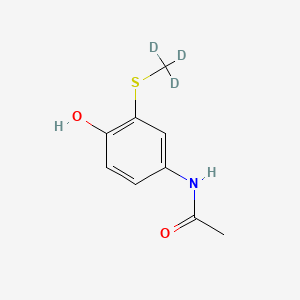

Riluzole-13C,15N2 is the 13C and 15N labeled version of Riluzole . Riluzole is an anticonvulsant agent and belongs to the family of use-dependent Na+ channel blocker which can also inhibit GABA uptake with an IC50 of 43 μM .

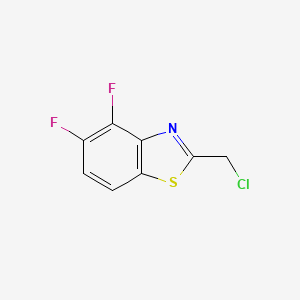

Molecular Structure Analysis

The molecular formula of Riluzole-13C,15N2 is C7[13C]H5F3[15N]2OS . The structure includes a benzothiazole ring and a trifluoromethoxy group .Physical And Chemical Properties Analysis

Riluzole-13C,15N2 is a solid substance . It’s soluble in chloroform and methanol . The molecular weight is 237.2 .科学的研究の応用

Use as an Internal Standard

Riluzole-13C,15N2 is used as an internal standard for the quantification of riluzole . This is particularly useful in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) where it helps in achieving accurate and reliable results .

Anti-excitotoxic Effects

Riluzole-13C,15N2, like its parent compound riluzole, has anti-excitotoxic effects . It acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors .

3. Inactivation of Neuronal Voltage-gated Sodium Channels Riluzole-13C,15N2 is known to inactivate neuronal voltage-gated sodium channels . This property is beneficial in the treatment of certain neurological disorders .

Suppression of Glutamate-induced Seizures

Riluzole-13C,15N2 can suppress glutamate-induced seizures in rats . This makes it a potential candidate for the treatment of seizure disorders .

Neuroprotective Effects

Riluzole-13C,15N2 displays neuroprotective effects in hypoxic animals . This suggests its potential use in conditions where brain oxygen levels are critically low .

6. Research in Amyotrophic Lateral Sclerosis (ALS) Formulations containing riluzole, such as Riluzole-13C,15N2, have been explored as therapeutics for slowing disease progression of amyotrophic lateral sclerosis (ALS) .

Safety And Hazards

将来の方向性

Riluzole-13C,15N2 is intended for use as an internal standard for the quantification of riluzole by GC- or LC-MS . This suggests that it could be used in future research to better understand the pharmacokinetics and metabolism of Riluzole.

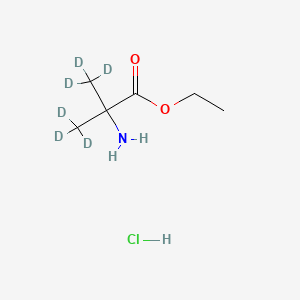

- Russak EM, et al. discussed the impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals .

- He Y, et al. studied how the neuroprotective agent riluzole potentiates postsynaptic GABA (A) receptor function .

- Thompson JM, et al. explored how small-conductance calcium-activated potassium (SK) channels in the amygdala mediate pain-inhibiting effects of clinically available riluzole in a rat model of arthritis pain .

特性

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-VUJIMZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Riluzole-13C,15N2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)